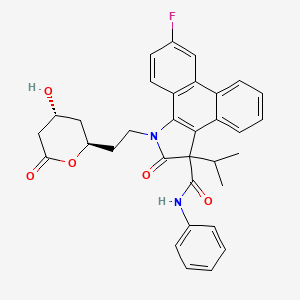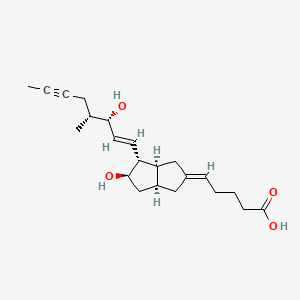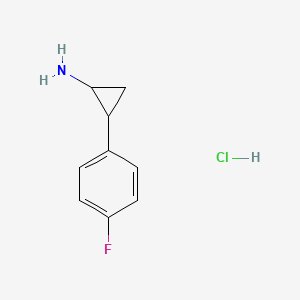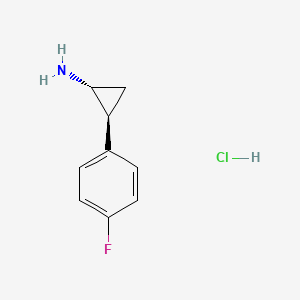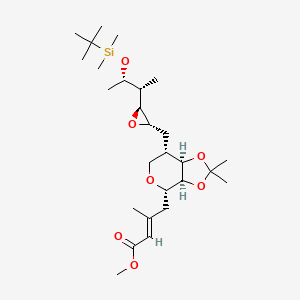
2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include tert-butyldimethylsilyl and methylethylene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester typically involves multiple steps, starting from readily available precursors. The process often includes protection and deprotection steps to ensure the stability of reactive groups. Common synthetic routes may involve:
Protection of Hydroxyl Groups: Using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to protect hydroxyl groups.
Formation of Methylethylene Acetal: Reacting the protected intermediate with acetone in the presence of an acid catalyst to form the methylethylene acetal.
Esterification: Converting the resulting intermediate to the methyl ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using continuous flow reactors for better control over reaction conditions and employing advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the application, but typically involve binding to active sites or altering the conformation of target molecules.
類似化合物との比較
Similar Compounds
- 2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid B Methyl Ester
- 2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid C Methyl Ester
Uniqueness
2-O-tert-Butyldimethylsilyl-6,7-O-(1-methylethylene)-monic Acid A Methyl Ester is unique due to its specific structural configuration, which imparts distinct chemical properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are required.
特性
IUPAC Name |
methyl (E)-4-[(3aS,4S,7S,7aR)-7-[[(2S,3S)-3-[(2R,3S)-3-[tert-butyl(dimethyl)silyl]oxybutan-2-yl]oxiran-2-yl]methyl]-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-3-methylbut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O7Si/c1-16(13-22(28)29-9)12-20-25-24(32-27(7,8)33-25)19(15-30-20)14-21-23(31-21)17(2)18(3)34-35(10,11)26(4,5)6/h13,17-21,23-25H,12,14-15H2,1-11H3/b16-13+/t17-,18-,19-,20-,21-,23-,24+,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAYXAMWYJUTBJ-FTWFSGMDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(O1)CC2COC(C3C2OC(O3)(C)C)CC(=CC(=O)OC)C)C(C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@H]3[C@@H]2OC(O3)(C)C)C/C(=C/C(=O)OC)/C)[C@H](C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O7Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B565939.png)
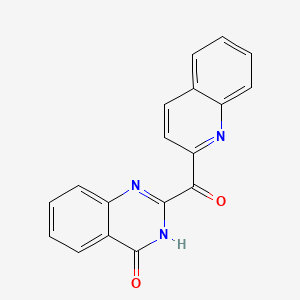
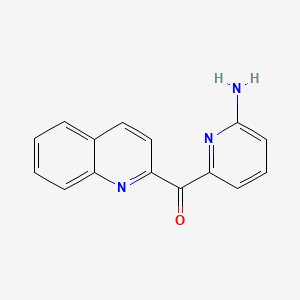
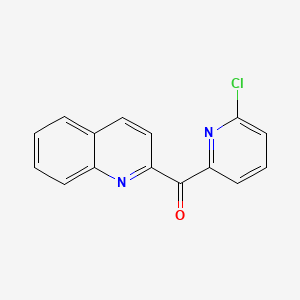
![Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide](/img/structure/B565946.png)
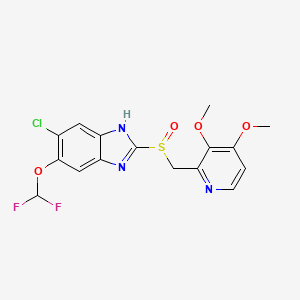
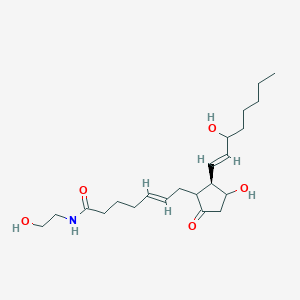
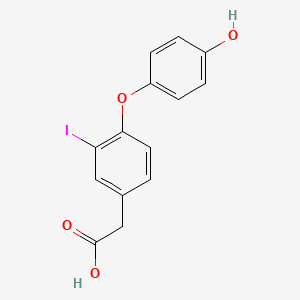
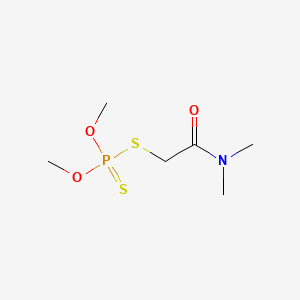
![cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B565954.png)
